3-(Iodomethyl)benzonitrile
Description
Contextualization within Benzylic Halide Chemistry
Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. sigmaaldrich.com This structural motif imparts unique reactivity to the molecule. The stability of the resulting benzylic carbocation or radical intermediate, due to resonance delocalization into the aromatic ring, makes these compounds highly susceptible to nucleophilic substitution and other transformations. sigmaaldrich.com
Benzylic halides can participate in both SN1 and SN2 reactions, with the specific pathway often depending on the substitution at the benzylic carbon and the nature of the nucleophile. nih.gov For instance, primary benzylic halides tend to favor SN2 reactions. google.com The reactivity of benzylic halides is a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic scaffold. nih.gov Benzylic bromides and chlorides are commonly employed, and their reactivity can be leveraged in various cross-coupling reactions, such as those catalyzed by palladium. acs.org The corresponding benzylic iodides, such as 3-(Iodomethyl)benzonitrile, are generally more reactive than their chloro and bromo counterparts, making them valuable reagents when higher reactivity is required, though this can also lead to lower stability. psu.edu
Significance of the Nitrile Functional Group in Organic Synthesis
The nitrile or cyano group (-C≡N) is an exceptionally versatile functional group in the realm of organic synthesis. nih.gov Its unique electronic structure, characterized by a carbon-nitrogen triple bond, allows it to act as both a nucleophile (via the nitrogen lone pair) and an electrophile (at the carbon atom). nih.gov This dual nature underpins its utility in a wide array of chemical transformations. nih.gov
Nitriles are valuable intermediates because they can be readily converted into a variety of other functional groups. rsc.org For example, they can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to primary amines. rsc.org They also participate in addition reactions with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis. nih.gov Furthermore, the nitrile group is a key participant in various cycloaddition reactions, leading to the formation of important heterocyclic structures. nih.gov The presence of this functional group in a molecule like this compound significantly broadens its synthetic potential, offering a gateway to numerous other compound classes. rsc.org
Overview of Substituted Benzonitriles in Chemical Literature
Substituted benzonitriles are a prominent class of compounds frequently encountered in chemical literature, with applications spanning from materials science to medicinal chemistry. nih.govacs.org The synthesis of these compounds can be achieved through various methods, including the direct cyanation of aryl halides or the modification of existing benzonitrile (B105546) scaffolds. nih.govmonash.edu
Direct Iodination Methods
Direct iodination methods involve the introduction of iodine directly onto the benzylic carbon of a precursor molecule. These routes are often favored for their straightforwardness, converting functional groups like alcohols or aldehydes into the desired iodomethyl group in a single primary step.
Conversion from 3-(Hydroxymethyl)benzonitrile Precursors
The conversion of benzylic alcohols, such as 3-(hydroxymethyl)benzonitrile, into their corresponding iodides is a common and effective synthetic strategy. Several reagent systems have been developed to facilitate this transformation, often under mild conditions to preserve the sensitive cyano group.
One widely used method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This combination forms a phosphonium (B103445) iodide intermediate that facilitates the nucleophilic substitution of the hydroxyl group. To optimize this reaction, a catalytic amount of a base, such as polymer-supported 4-(dimethylamino)pyridine (DMAP), can be employed to neutralize the hydroiodic acid generated, making the process more efficient and cost-effective. ias.ac.in The use of a polymer-supported catalyst also simplifies purification, as it can be easily filtered out and reused. ias.ac.in
Another effective system for this conversion is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in conjunction with sodium iodide (NaI) in a solvent like acetonitrile. cmu.eduorganic-chemistry.org This method provides an exceedingly mild pathway for the iodination of a wide range of alcohols, including benzylic types. cmu.eduorganic-chemistry.org The reaction generally proceeds to completion with good to excellent yields when refluxed. cmu.edu
The following table summarizes typical conditions for the iodination of benzylic alcohols, which are applicable to 3-(hydroxymethyl)benzonitrile.
| Reagent System | Solvent | Temperature | Typical Yield | Reference |
| PPh₃ / I₂ / Polymer-supported DMAP | Dichloromethane | Room Temperature | Good to Excellent | ias.ac.in |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | ~95% (for benzyl (B1604629) alcohol) | cmu.edu |
| PPh₃ / I₂ / [bmim]Br (Ionic Liquid) | Solvent-free | Room Temperature | ~80% (for benzyl alcohol) | tandfonline.com |
Reductive Iodination of Aromatic Aldehyde Derivatives
An alternative direct route involves the reductive iodination of aromatic aldehydes, such as 3-cyanobenzaldehyde. This one-pot transformation converts the aldehyde functional group directly to an iodomethyl group. A notable method employs phosphorous acid (H₃PO₃) and molecular iodine (I₂). organic-chemistry.org This approach is advantageous as it starts from readily available aryl aldehydes and uses inexpensive and environmentally benign solid phosphorous acid as the reducing agent. google.com The reaction proceeds under mild conditions and can produce benzyl iodides in high yields, making it a practical option for both laboratory and potential industrial-scale synthesis. google.comwipo.int
Halogen Exchange Reactions
Halogen exchange reactions are a cornerstone in the synthesis of alkyl iodides from other alkyl halides. These methods rely on the principles of nucleophilic substitution, where a chloride or bromide is displaced by an iodide anion.
Finkelstein Reaction-Based Approaches from Benzyl Chlorides and Bromides
The Finkelstein reaction is the classic and most prominent method for this type of transformation. wikipedia.org It involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.orgiitk.ac.in The success of the reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate and drive the equilibrium towards the formation of the alkyl iodide. wikipedia.org This Sₙ2 reaction works exceptionally well for primary benzylic halides like 3-(chloromethyl)benzonitrile (B1583590) and 3-(bromomethyl)benzonitrile (B105621). wikipedia.org While acetone is the traditional solvent, other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.in
Precursor Interconversion via 3-(Chloromethyl)benzonitrile and 3-(Bromomethyl)benzonitrile
The synthesis of this compound via the Finkelstein reaction necessitates the availability of its chlorinated or brominated analogues. Both 3-(chloromethyl)benzonitrile and 3-(bromomethyl)benzonitrile serve as excellent precursors for this halogen exchange. The choice between the chloro and bromo precursor often depends on their commercial availability, cost, and relative reactivity, with benzyl bromides generally being more reactive than benzyl chlorides in Sₙ2 reactions. The conversion of either precursor to this compound follows the same Finkelstein protocol, as outlined in the table below.
| Precursor | Reagent | Solvent | Key Principle | Reference |
| 3-(Chloromethyl)benzonitrile | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl | wikipedia.org |
| 3-(Bromomethyl)benzonitrile | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr | wikipedia.org |
Sustainable and Green Chemical Synthesis Methodologies
In line with the growing emphasis on green chemistry, efforts have been made to develop more sustainable methods for iodination reactions. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
For the conversion of benzylic alcohols, using a catalytic amount of a recyclable, polymer-supported base like DMAP minimizes waste and simplifies product purification. ias.ac.in Another green approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]), which can act as the reaction medium for the iodination of alcohols with triphenylphosphine and iodine, often under solvent-free conditions. tandfonline.com
The reductive iodination of aldehydes using phosphorous acid and iodine is another example of a greener alternative. google.com This method avoids expensive and often toxic heavy metal catalysts and hydrides, relying instead on a cheap, solid acid reagent. google.com Furthermore, molecular iodine itself is being explored as a green catalyst for other transformations involving benzylic alcohols, highlighting a trend towards metal-free, environmentally benign reaction conditions. acs.org These developments point towards a future of more sustainable synthesis routes applicable to this compound and its analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYIKIQRDGHPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568207 | |
| Record name | 3-(Iodomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-58-2 | |
| Record name | 3-(Iodomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodomethyl Benzonitrile and Analogues
Development of Environmentally Benign Synthetic Approaches
Recent advancements in the synthesis of benzylic iodides, including this compound, have been driven by the need for more environmentally friendly processes. This involves the use of safer solvents, minimizing waste, and employing reaction conditions that are less hazardous.
A significant focus in green chemistry is the replacement of traditional, often hazardous, organic solvents with more sustainable alternatives. Traditionally, iodination reactions were often performed in chlorinated solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃), which are now being avoided due to environmental and health concerns.
Water has emerged as a highly promising eco-friendly solvent for iodination reactions of aromatic compounds. Its use aligns with the principles of green chemistry by being non-toxic, non-flammable, and readily available. Research has demonstrated that various iodination methodologies can be successfully implemented in pure water or water mixtures. Another approach to greener synthesis is the use of solvent-free reaction conditions, which completely eliminates solvent waste. These reactions can be facilitated by methods such as mechanical grinding or microwave irradiation. For instance, the conversion of benzylic alcohols to benzylic iodides has been achieved efficiently under solvent-free microwave conditions, offering a rapid and clean alternative to conventional methods. Polyethylene glycol (PEG-400) has also been investigated as a green reaction medium for the iodination of reactive aromatic compounds, providing advantages such as simple reaction procedures and easy product isolation.
The following table summarizes various environmentally benign conditions used for the synthesis of benzylic iodides and related compounds.
| Method/Solvent | Reagents | Substrate Type | Key Advantages |
| Water | Various iodinating agents | Aromatic and Heteroaromatic Compounds | Non-toxic, non-flammable, readily available |
| Solvent-Free (Microwave) | Potassium Iodide (KI), p-Toluenesulfonic acid (PTSA) | Benzylic Alcohols | Rapid reaction times, elimination of solvent waste |
| Solvent-Free (Grinding) | Iodine (I₂), Silver Nitrate (AgNO₃) | Pyrimidine Derivatives | Short reaction times, high yields, simple setup |
| Polyethylene Glycol (PEG-400) | Iodine (I₂), Iodic Acid (HIO₃) | Reactive Aromatics | Easy product isolation, quantitative yields |
The development of new reagents and catalysts is crucial for creating more efficient and selective iodination processes. These innovations often lead to milder reaction conditions and higher yields, contributing to more sustainable synthetic routes.
Molecular iodine (I₂) is increasingly recognized as an environmentally benign reagent and catalyst for a variety of organic transformations. It is an abundant, inexpensive, and low-toxicity element. Catalytic systems employing molecular iodine have been developed for reactions such as the C-3 benzylation of indoles with benzylic alcohols, which proceeds under metal-free and base-free conditions.
Hypervalent iodine compounds have been utilized as terminal oxidants in the selective functionalization of benzylic C-H bonds. For example, combinations of ammonium (B1175870) iodate (B108269) and a catalyst like N-hydroxyphthalimide (NHPI) can mediate the formation of a benzylic iodide intermediate, which then solvolyzes to the desired product. This radical-based mechanism allows for direct conversion of a C-H bond to a C-O bond via an iodide intermediate. Similarly, the side-chain iodination of electron-deficient benzylic hydrocarbons has been accomplished using NHPI as a radical initiator with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) as the iodine source.
Other novel systems for preparing benzylic iodides include:
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and Sodium Iodide (NaI): This combination provides an exceedingly mild and simple method for preparing iodides from the corresponding alcohols in acetonitrile.
Phosphorous Acid and Elemental Iodine: A one-pot method has been developed for the synthesis of benzyl (B1604629) iodide and its derivatives from aryl aldehydes using phosphorous acid as a reducing agent and elemental iodine as the iodine source, avoiding expensive catalysts.
Iodine(III)-based Catalysis: The (PhIO)n/Al(NO₃)₃ system has been described for the benzylic oxidation of arenes, proceeding under mild, room-temperature conditions.
The table below details several novel reagent and catalytic systems for benzylic iodination.
| Reagent/Catalyst System | Substrate | Key Features |
| N-hydroxyphthalimide (NHPI) / Iodohydantoins | Electron-deficient benzylic hydrocarbons | Radical-based C-H iodination; mild conditions |
| Ammonium Iodate / NHPI | Benzylic C-H bonds | Functions via a benzylic iodide intermediate |
| Molecular Iodine (I₂) | Benzylic alcohols (for benzylation) | Green, inexpensive, metal-free catalyst |
| CeCl₃·7H₂O / NaI | Alcohols | Exceedingly mild conditions, simple procedure |
| Phosphorous Acid / I₂ | Aryl aldehydes | One-pot synthesis, avoids expensive metals |
Reactivity and Mechanistic Investigations of 3 Iodomethyl Benzonitrile
Nucleophilic Substitution Reactions
The presence of an iodomethyl group renders the benzylic carbon of 3-(Iodomethyl)benzonitrile highly susceptible to nucleophilic attack. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group and facilitating substitution reactions.
S_N2 Reactivity at the Benzylic Carbon
The primary mechanism for nucleophilic substitution at the benzylic carbon of this compound is the S_N2 (bimolecular nucleophilic substitution) pathway. This is characteristic of primary benzylic halides. The reaction involves a backside attack by a nucleophile on the electrophilic carbon atom, leading to the displacement of the iodide ion in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. The electron-withdrawing nature of the meta-substituted nitrile group can also influence the reactivity of the benzylic carbon by modulating its electrophilicity.
Pathways to Amine and Azide (B81097) Derivatives
The S_N2 reactivity of this compound provides a straightforward route to various derivatives, including important amine and azide compounds.
Amine Derivatives: The reaction of this compound with ammonia (B1221849) or primary amines can yield the corresponding aminomethylbenzonitrile derivatives. However, the reaction with ammonia can be challenging to control and may result in a mixture of primary, secondary, and tertiary amines due to the newly formed amine being more nucleophilic than ammonia itself. To achieve selective synthesis of the primary amine, 3-(aminomethyl)benzonitrile, alternative methods such as the Gabriel synthesis or the use of an azide intermediate followed by reduction are often preferred.
Azide Derivatives: The synthesis of 3-(azidomethyl)benzonitrile (B2785887) is efficiently achieved through the nucleophilic substitution of this compound with sodium azide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) is an excellent nucleophile, and the reaction proceeds smoothly to give the desired product. The resulting 3-(azidomethyl)benzonitrile is a versatile intermediate, for instance, in the construction of triazoles via "click chemistry" or for the synthesis of primary amines through reduction of the azide group.
Transition Metal-Catalyzed Coupling Reactions
The carbon-iodine bond in this compound is also amenable to participation in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Studies of Halomethylbenzonitrile Analogs
While specific studies on the Suzuki-Miyaura cross-coupling of this compound are not extensively documented in readily available literature, the reactivity of analogous halomethylbenzonitriles suggests its potential as a coupling partner. The Suzuki-Miyaura reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. In this context, this compound could react with various aryl or vinyl boronic acids or their esters to form diarylmethane or allylbenzene (B44316) derivatives, respectively. The general applicability of benzyl (B1604629) halides in Suzuki-Miyaura couplings is well-established. For instance, related compounds like 4-bromobenzonitrile (B114466) have been successfully coupled with phenylboronic acid, demonstrating the compatibility of the nitrile functionality under these reaction conditions.
| Catalyst System | Coupling Partners | Product Type |
| Palladium catalyst with a suitable base | This compound and Arylboronic acid | 3-(Arylmethyl)benzonitrile |
| Palladium catalyst with a suitable base | This compound and Vinylboronic acid | 3-(Allyl)benzonitrile |
Other Aryl-Alkyl Cross-Coupling Processes (e.g., Negishi Coupling)
The Negishi coupling is another powerful transition metal-catalyzed reaction for the formation of carbon-carbon bonds, which involves the reaction of an organozinc compound with an organic halide, typically catalyzed by a palladium or nickel complex. Benzyl halides are known to be effective electrophiles in Negishi couplings wikipedia.org. Therefore, this compound is expected to readily participate in such reactions. Coupling with various organozinc reagents, such as arylzinc or alkylzinc halides, would provide access to a wide range of substituted benzonitrile (B105546) derivatives. The high reactivity of the carbon-iodine bond makes it a suitable substrate for the initial oxidative addition step in the catalytic cycle. The general versatility of the Negishi coupling allows for the formation of sp³-sp², sp³-sp³, and sp³-sp carbon-carbon bonds wikipedia.org.
| Catalyst | Coupling Partners | Product Type |
| Palladium or Nickel complex | This compound and Arylzinc halide | 3-(Arylmethyl)benzonitrile |
| Palladium or Nickel complex | This compound and Alkylzinc halide | 3-(Alkylmethyl)benzonitrile |
Reactions Involving the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions can be performed while retaining the benzylic halide (if protected or under specific conditions) or after it has been modified.
Common reactions of the nitrile group include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then a carboxylic acid, 3-(iodomethyl)benzoic acid. This transformation is useful for introducing a carboxylic acid functionality.
Reduction: The nitrile group can be reduced to a primary amine (3-(iodomethyl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) chemistrysteps.comjove.comjove.commasterorganicchemistry.com. This provides an alternative route to the corresponding amine.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone masterorganicchemistry.com. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 3-(iodomethyl)acetophenone. This reaction is a valuable method for forming carbon-carbon bonds and introducing a keto group.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, although this is less common for aromatic nitriles compared to other transformations.
The presence of the reactive iodomethyl group must be considered when planning reactions at the nitrile functionality, as it may be susceptible to reaction under the conditions employed for nitrile transformations. Selective protection of the benzylic position might be necessary in some cases to achieve the desired outcome.
Transformations through Hydrolysis and Reduction
The nitrile group of benzonitrile derivatives can be hydrolyzed to a carboxylic acid. This transformation typically occurs under acidic or basic conditions. In acidic hydrolysis, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. znaturforsch.comsemanticscholar.org Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming an intermediate that is subsequently protonated. youtube.com The hydrolysis of benzonitriles can be influenced by substituents on the aromatic ring; electron-withdrawing groups can accelerate the reaction in concentrated sulfuric acid, while they have the opposite effect in more dilute acid. znaturforsch.com
Nitriles can also be reduced to primary amines. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.
Reactions with Organometallic Reagents (e.g., Grignard Chemistry)
Organometallic reagents, such as Grignard reagents, readily react with the nitrile group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, leading to the formation of an imine intermediate after the initial addition. doubtnut.commasterorganicchemistry.com Subsequent hydrolysis of this imine yields a ketone. doubtnut.commasterorganicchemistry.comshaalaa.comdoubtnut.com This reaction provides a valuable method for the synthesis of ketones from nitriles. The reaction is typically carried out in an ether solvent, and the use of a benzene-ether solvent mixture can lead to increased yields of the corresponding ketones. masterorganicchemistry.com The mechanism involves the formation of a new carbon-carbon bond and is generally considered to be a second-order reaction, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com
| Reagent | Product after Hydrolysis | Reference |
| Methyl magnesium iodide | Acetophenone | doubtnut.com |
| General Grignard Reagent (R-MgX) | Corresponding Ketone (Ar-CO-R) | shaalaa.com |
1,3-Dipolar Cycloaddition Reactions of Nitrile Derivatives
The nitrile group can be converted into a nitrile oxide, which is a 1,3-dipole. These nitrile oxides can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazoles and isoxazolines. chesci.comwikipedia.org This type of reaction is a concerted pericyclic process, similar to the Diels-Alder reaction, and is a powerful tool for the synthesis of heterocyclic compounds. chesci.comwikipedia.org The reactivity and regioselectivity of these cycloadditions can be explained by frontier molecular orbital theory. core.ac.uk The reactions of electrophilically activated benzonitrile N-oxides have been studied, showing that the cycloadditions proceed through concerted but highly asynchronous transition states. nih.gov
C-H Functionalization Directed by the Nitrile Moiety
The nitrile group can act as a directing group in C-H functionalization reactions, guiding the reaction to a specific position on the aromatic ring. While typically directing ortho-functionalization, strategies have been developed for meta-selective C-H activation. nih.gov This is achieved by employing a nitrile-based template that positions a catalyst for reaction at the meta-position. nih.gov The nitrile group's directing ability has been shown to be superior to that of an ester but not as strong as an acetoxy group in certain competition experiments. nih.gov This methodology allows for the introduction of various functional groups at positions that are otherwise difficult to access. The weakly coordinating nature of the nitrile group makes it a versatile and removable directing group that can be transformed into other functionalities. researchgate.net
Radical Reaction Pathways
While the ionic reactivity of the iodomethyl group is predominant, radical pathways can also be initiated. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or light, generating a benzylic radical. This radical can then participate in various radical reactions, such as addition to multiple bonds or atom transfer reactions.
Cascade and Multicomponent Reactions Incorporating this compound Scaffolds
The bifunctional nature of this compound makes it a suitable candidate for cascade and multicomponent reactions (MCRs). nih.govmdpi.com These reactions involve a sequence of transformations in a single pot, often leading to the rapid assembly of complex molecular architectures from simple starting materials. nih.govresearchgate.netfrontiersin.org For instance, the iodomethyl group can undergo an initial nucleophilic substitution, and the resulting product can then undergo further reactions involving the nitrile group. MCRs are highly valued for their efficiency and atom economy in synthesizing diverse chemical scaffolds. nih.govmdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The inherent reactivity of 3-(Iodomethyl)benzonitrile makes it a valuable precursor for the construction of intricate molecular frameworks and diverse heterocyclic compounds. The presence of the iodomethyl group facilitates nucleophilic substitution reactions, while the nitrile group can be transformed into various other functionalities.
Precursor for Complex Molecular Architectures
The utility of this compound as a precursor for complex molecular architectures stems from the high reactivity of the carbon-iodine bond. This bond is weaker than its chloro- and bromo- counterparts, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity allows for the introduction of the 3-cyanobenzyl moiety into various molecules under mild conditions, facilitating the construction of elaborate structures.
The 3-cyanobenzyl group can be introduced by reacting this compound with a variety of nucleophiles, such as carbanions, amines, and thiols. This versatility allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex organic molecules. For instance, the alkylation of active methylene (B1212753) compounds with benzyl (B1604629) halides is a common strategy for forming carbon-carbon bonds.
Synthesis of Diverse Heterocyclic Compounds
This compound serves as a valuable starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The reactive iodomethyl group can participate in cyclization reactions with nitrogen nucleophiles to form ring structures.
One notable application is in the synthesis of isoindolinones, a class of heterocyclic compounds with significant biological activities. While specific examples detailing the direct use of this compound are not prevalent in readily available literature, the analogous 3-(bromomethyl)benzonitrile (B105621) is used in cascade reactions with other reagents to form 3,3-disubstituted isoindolin-1-ones. This suggests a high potential for this compound to be used in similar synthetic strategies for constructing such heterocyclic systems. The general reaction involves the alkylation of a nucleophile, followed by an intramolecular cyclization involving the nitrile group.
Development of Bioactive Molecules and Related Scaffolds
The 3-cyanobenzyl scaffold, readily accessible from this compound, is a recurring motif in a range of bioactive molecules, highlighting its importance in medicinal chemistry and drug discovery.
Intermediates for Pharmaceutical and Agrochemical Candidates
Benzonitrile (B105546) derivatives are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives. The introduction of the 3-cyanobenzyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
While specific, publicly documented examples of this compound being a direct intermediate for a named pharmaceutical or agrochemical are scarce, the broader class of cyanobenzyl halides is instrumental. For instance, various patented pharmaceutically active compounds contain the 3-cyanobenzyl moiety, implying the use of precursors like this compound in their synthesis.
| Potential Therapeutic Area | Example of a Bioactive Scaffold Incorporating a 3-Cyanobenzyl Moiety |
| Oncology | Kinase Inhibitors |
| Neurology | CNS-acting agents |
| Infectious Diseases | Antiviral and Antibacterial agents |
Applications in Bioconjugation and Molecular Labeling
The reactivity of the iodomethyl group makes this compound a potential reagent for bioconjugation and molecular labeling. Site-specific modification of proteins is a powerful tool in chemical biology to study protein function and develop protein-based therapeutics. Alkyl iodides, in general, can be used for the chemoselective modification of dehydroalanine (B155165) (Dha) residues in proteins, which are generated from serine or cysteine residues. This reaction forms a stable carbon-carbon bond, allowing for the attachment of molecular probes or other functionalities to a protein at a specific site nih.govnih.gov.
This strategy could potentially be adapted using this compound to introduce a cyanobenzyl group onto a protein. This would allow for the attachment of a label or a therapeutic agent, with the nitrile group offering a handle for further chemical modifications.
Preparation of Radiopharmaceuticals
Radioiodinated benzonitrile derivatives have shown promise as potential imaging agents in nuclear medicine. The introduction of a radioisotope of iodine, such as Iodine-123, Iodine-124, or Iodine-125, into a molecule allows for its detection and quantification in the body using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).
A study has reported the synthesis of a radioiodinated benzonitrile derivative, 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, as a potential imaging agent for the enzyme aromatase. While this example uses a different isomer, it highlights the principle of using iodinated benzonitrile structures for developing radiotracers. Given this precedent, this compound could serve as a precursor for the synthesis of novel PET tracers. The synthesis would involve either using a radioisotope of iodine in the initial synthesis of the molecule or performing an isotope exchange reaction on the non-radioactive compound.
| Radioisotope | Imaging Modality | Potential Application |
| Iodine-123 (¹²³I) | SPECT | Diagnostic Imaging |
| Iodine-124 (¹²⁴I) | PET | Diagnostic Imaging |
| Iodine-125 (¹²⁵I) | Autoradiography | Preclinical Research |
| Iodine-131 (¹³¹I) | SPECT/Therapy | Theranostics |
Integration into Polymeric and Material Systems
The bifunctional nature of this compound, featuring a highly reactive iodomethyl group and a polar nitrile functionality, makes it a valuable compound for the synthesis of advanced polymeric and material systems. Its integration can be primarily achieved through two strategic pathways: as a functional initiator for controlled polymerization techniques and as a reagent for the post-polymerization modification of existing polymer backbones. These approaches allow for the precise introduction of the cyanobenzyl moiety, enabling the tailoring of material properties such as thermal stability, dielectric constant, and surface energy.
The carbon-iodine bond in the iodomethyl group is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, rendering it an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity is particularly advantageous for initiating polymerization or for grafting onto polymer chains under milder conditions, minimizing potential side reactions and preserving the integrity of the polymer backbone.
Use as a Functional Initiator
This compound is a suitable candidate as an initiator for various controlled/living radical polymerization (CLRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, the alkyl halide initiator, in conjunction with a transition metal catalyst (typically copper-based), allows for the controlled growth of polymer chains, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.eduwikipedia.org Benzyl halides are recognized as effective initiators for the ATRP of various monomers, including styrenes and (meth)acrylates.
The initiation step in ATRP involves the reversible activation of the carbon-iodine bond by the transition metal complex, generating a radical that then propagates by adding to monomer units. The high reactivity of the C-I bond in this compound ensures efficient initiation, leading to a high number of active polymer chains. cmu.edu
Table 1: Representative Conditions for ATRP Initiated by a Benzyl Halide
| Parameter | Condition |
| Monomer | Styrene, Methyl Methacrylate (MMA) |
| Initiator | Benzyl Halide (e.g., this compound) |
| Catalyst | Cu(I)Br / Cu(I)Cl |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Toluene, Anisole |
| Temperature | 70-110 °C |
| Monomer/Initiator Ratio | 50:1 to 500:1 |
This table presents typical conditions for ATRP using benzyl halide initiators. The specific conditions for this compound would require empirical optimization.
The resulting polymers possess a terminal cyanobenzyl group from the initiator and a halogen atom at the other chain end, which can be further modified, allowing for the synthesis of block copolymers or other complex architectures. cmu.edu
Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for introducing functional groups onto a pre-formed polymer, thereby altering its properties without changing the main chain structure. rsc.org The high reactivity of the iodomethyl group makes this compound an excellent electrophile for grafting onto polymer backbones containing nucleophilic sites.
Polymers with hydroxyl, amino, or thiol functionalities can be readily modified by reaction with this compound via nucleophilic substitution. This "grafting to" approach allows for the dense functionalization of a polymer surface or backbone. For example, a polycarbonate bearing pendant benzyl chloride groups has been shown to be a versatile platform for facile post-polymerization modification with various nucleophiles. acs.org A similar, and likely more reactive, system could be envisaged using a polymer with nucleophilic side chains and this compound.
Table 2: Polymer Backbones Amenable to Functionalization with this compound
| Polymer Backbone | Functional Group | Reaction Type |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Williamson Ether Synthesis |
| Poly(ethylene imine) | Amine (-NH2, -NH-) | N-Alkylation |
| Poly(styrene-co-chloromethylstyrene) | (after conversion to thiol) Thiol (-SH) | Thioetherification |
| Poly(acrylic acid) | (after activation) Carboxylate (-COO-) | Esterification |
This table provides examples of polymers that could be functionalized with this compound and the corresponding reaction types.
The nitrile group introduced onto the polymer can further enhance its properties. The polar nature of the nitrile can increase the dielectric constant of the material, which is beneficial for applications in electronic components. Furthermore, the nitrile group can participate in cycloaddition reactions, offering a pathway for cross-linking the polymer chains to improve thermal and mechanical stability. nih.gov
The integration of this compound into polymeric structures thus offers a versatile route to advanced materials. The choice between using it as an initiator or for post-polymerization modification depends on the desired final architecture and properties of the polymer. Both methods leverage the unique reactivity of the iodomethyl group to incorporate the cyanobenzyl functionality, paving the way for the development of novel materials for a range of applications.
Computational and Theoretical Studies on 3 Iodomethyl Benzonitrile
Quantum Chemical Investigations of Reaction Mechanisms and Selectivity
Quantum chemical methods are instrumental in exploring the potential energy surfaces of chemical reactions, helping to understand how 3-(Iodomethyl)benzonitrile might behave in various chemical transformations, such as nucleophilic substitution at the benzylic carbon.
Density Functional Theory (DFT) Analyses of Reaction PathwaysDensity Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. For this compound, DFT calculations could be employed to model its reaction with nucleophiles. Such studies would typically:
Locate Transition States: Identify the geometry and energy of transition states for proposed reaction pathways (e.g., SN1 vs. SN2).
Calculate Activation Energies: Determine the energy barriers for different reaction steps, which allows for the prediction of reaction rates and the most likely mechanism. For instance, a study might compare the energy profile for the substitution of the iodo group by different nucleophiles.
Analyze Intermediates: Characterize the stability of any intermediates, such as the potential formation of a 3-cyanobenzyl cation in an SN1 pathway.
While specific DFT studies on this compound are not documented in the search results, DFT has been extensively used to study similar reactions, such as the [3+2] cycloaddition reactions of benzonitrile (B105546) N-oxides with various alkenes, providing insights into their polar, one-step mechanisms. researchgate.netmdpi.com
Molecular Orbital Theory and Frontier Orbital AnalysisMolecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, provides a qualitative understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).youtube.comyoutube.comwikipedia.org
HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the molecule's ability to donate electrons, representing its nucleophilic character. youtube.comyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the molecule's ability to accept electrons, representing its electrophilic character. youtube.comyoutube.com In this compound, the LUMO would likely be centered on the σ* anti-bonding orbital of the C-I bond, making the benzylic carbon the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like this compound, FMO analysis would help predict its reactivity towards different types of reagents.
Prediction and Interpretation of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation. DFT calculations can provide theoretical predictions of various spectra for this compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental spectra to assist in peak assignment.
Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. The computed IR and Raman spectra can be compared with experimental results to confirm the presence of specific functional groups, such as the C≡N stretch of the nitrile group and vibrations associated with the iodomethyl group and the substituted benzene (B151609) ring.
The table below illustrates hypothetical predicted values for key vibrational frequencies, which would typically be calculated using DFT methods like B3LYP.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N Stretching | Nitrile | ~2230 |
| C-H Stretching (Aromatic) | Benzene Ring | ~3100-3000 |
| C-H Stretching (Aliphatic, CH₂) | Iodomethyl | ~2950-2850 |
| C=C Stretching (Aromatic) | Benzene Ring | ~1600-1450 |
| CH₂ Bending (Scissoring) | Iodomethyl | ~1450 |
| C-I Stretching | Iodomethyl | ~500-600 |
Structure-Reactivity Relationship Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. chemrxiv.org For a class of substituted benzyl (B1604629) iodides including this compound, a QSRR study might involve:
Descriptor Calculation: Computing a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each molecule in the series using quantum chemical methods.
Model Building: Using statistical methods to build a mathematical model that links these descriptors to an experimentally measured reactivity parameter (e.g., the rate constant of a reaction).
Prediction: Using the model to predict the reactivity of new, unmeasured compounds in the same class.
Such models could quantify how the electronic effect of the meta-cyano group influences the reactivity of the iodomethyl group compared to other substituents.
Conformational Analysis and Energetics
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary focus would be on the rotation around the C(aromatic)-C(CH₂) single bond.
A computational study would:
Perform a Potential Energy Scan: Calculate the molecule's energy as the dihedral angle of the C-C-C-I bond is systematically rotated.
Identify Minima and Maxima: The energy minima correspond to stable conformers (staggered arrangements), while the maxima correspond to transition states for rotation (eclipsed arrangements).
Determine Rotational Barriers: The energy difference between a minimum and an adjacent maximum represents the energy barrier for rotation, providing insight into the molecule's flexibility at different temperatures.
This analysis would reveal the most stable three-dimensional structure of the molecule and the energy required to interconvert between different conformations.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the molecular structure of 3-(Iodomethyl)benzonitrile, providing detailed information about the hydrogen and carbon framework.
Proton (¹H) and Carbon (¹³C) NMR Elucidation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and benzylic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electronegativity of the iodine atom. Based on analogous compounds, such as 3-cyanobenzyl bromide, the benzylic protons of the -CH₂I group are expected to appear as a singlet, typically downfield due to the deshielding effect of the adjacent iodine atom. The aromatic protons would present a more complex pattern in the aromatic region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum would show signals for the iodomethyl carbon, the quaternary carbons of the benzene ring (including the one attached to the nitrile group and the one bonded to the iodomethyl group), the four aromatic methine carbons, and the carbon of the nitrile group. The chemical shifts of these carbons are diagnostic of their position relative to the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general NMR principles, as direct experimental data is not readily available in the searched literature.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂I | ~ 4.4 - 4.6 (s) | ~ 5 - 10 |
| Aromatic CH | ~ 7.4 - 7.8 (m) | ~ 129 - 135 |
| Aromatic C-CN | - | ~ 112 - 114 |
| Aromatic C-CH₂I | - | ~ 140 - 142 |
| -C≡N | - | ~ 117 - 119 |
s = singlet, m = multiplet
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific 2D NMR data for this compound are not available in the reviewed literature, the application of such techniques would be invaluable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the spin system of the 1,3-disubstituted ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. For instance, it would definitively link the singlet at ~4.4-4.6 ppm to the iodomethyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the iodomethyl group and the nitrile group to the specific positions on the benzene ring. For example, correlations would be expected between the benzylic protons and the aromatic carbons C1, C2, and C6 (using standard IUPAC numbering where the CH₂I is at position 1).
Multinuclear NMR Studies for Heteroatom Analysis (e.g., ¹¹B, ¹⁷O, ¹⁹F)
There is no indication in the surveyed literature of multinuclear NMR studies involving heteroatoms like ¹¹B, ¹⁷O, or ¹⁹F for this compound, as these nuclei are not present in the molecule. However, ¹⁴N NMR could theoretically be performed on the nitrile nitrogen, although its quadrupole moment would likely result in a very broad signal, making it of limited practical use for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₆IN), the exact mass of the molecular ion [M]⁺ can be calculated.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
| C₈H₆IN | 242.9545 |
An experimental HRMS measurement yielding a mass value very close to the calculated exact mass would provide strong evidence for the molecular formula C₈H₆IN.
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule.
The fragmentation of this compound is expected to be influenced by the presence of the iodine atom, a good leaving group, and the stable benzyl-type cation that can be formed. Key fragmentation pathways would likely include:
Loss of an iodine radical: The cleavage of the C-I bond is a highly probable fragmentation pathway, leading to the formation of a stable cyanobenzyl cation (m/z 116). This would likely be a prominent peak in the mass spectrum.
C₈H₆IN⁺ → [C₈H₆N]⁺ + I• (m/z 116)
Formation of the tropylium (B1234903) ion: The cyanobenzyl cation could potentially rearrange to a cyanotropylium ion, a common and stable fragment in the mass spectra of benzyl (B1604629) derivatives.
Loss of HCN: The benzonitrile (B105546) moiety can lose a molecule of hydrogen cyanide, leading to a fragment with m/z 90.
[C₈H₆N]⁺ → [C₇H₅]⁺ + HCN (m/z 90 from the m/z 116 fragment)
Iodine cation: A peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Origin |
| 243 | [C₈H₆IN]⁺ | Molecular Ion [M]⁺ |
| 116 | [C₈H₆N]⁺ | [M - I]⁺ |
| 90 | [C₇H₅]⁺ | [M - I - HCN]⁺ |
| 127 | [I]⁺ | Iodine cation |
This predicted fragmentation pattern, particularly the significant loss of 127 mass units from the molecular ion, would be a strong indicator of the presence of an iodine atom in a benzylic position.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in this compound are the nitrile group (-C≡N), the aromatic benzene ring, and the iodomethyl group (-CH₂I).
Nitrile (-C≡N) Stretching: The most characteristic vibration is the C≡N stretching mode. For benzonitrile, this sharp and intense band typically appears around 2230 cm⁻¹ sphinxsai.comchegg.com. Due to the electron-withdrawing nature of the iodomethyl group at the meta position, a slight shift in this frequency is anticipated for this compound.
Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ sphinxsai.com.
Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic bands. The C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) group in the iodomethyl substituent will exhibit symmetric and asymmetric stretching vibrations, typically found in the 2950-2850 cm⁻¹ range.
CH₂ Bending (Scissoring): A characteristic bending vibration for the CH₂ group is expected around 1465 cm⁻¹.
C-I Stretching: The carbon-iodine stretching vibration is expected to occur at the lower end of the fingerprint region, typically in the range of 500-600 cm⁻¹. This band is often weak.
For comparison, the gas-phase IR spectrum of the closely related compound, 3-(bromomethyl)benzonitrile (B105621), has been documented by the NIST Mass Spectrometry Data Center nist.gov. Analysis of this spectrum can provide a reasonable approximation for the expected vibrational modes of this compound, with allowances for the mass difference between iodine and bromine.
Table 1: Predicted Major Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N Stretch | ~2230 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| Iodomethyl | C-H Stretch | 2950-2850 |
| CH₂ Bend | ~1465 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. While a specific Raman spectrum for this compound is not available, the expected key signals can be inferred from data on benzonitrile.
Nitrile (-C≡N) Stretching: The C≡N stretch is also strongly Raman active and is expected to appear around 2230 cm⁻¹, similar to its IR frequency chemicalbook.com.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, which is often a strong and sharp peak in the Raman spectrum, is expected around 1000 cm⁻¹. Other ring vibrations will also be present.
The Raman spectrum of benzonitrile shows a prominent peak for the C≡N stretch and characteristic bands for the aromatic ring, which would also be expected for this compound, with potential shifts due to the substituent.
Computational Support for Vibrational Assignments and Anharmonic Simulations
In the absence of direct experimental spectra for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies and aiding in their assignment. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a theoretical harmonic vibrational spectrum nih.gov.
These calculations can predict the wavenumbers and intensities of both IR and Raman active modes. For greater accuracy, anharmonic simulations, which account for the deviation of molecular vibrations from simple harmonic motion, can be performed. The second-order perturbative (PT2) approach is one method used for calculating anharmonic frequencies nih.gov. Such computational studies on related substituted benzonitriles have shown good agreement between calculated and experimental spectra, demonstrating the reliability of these methods for predicting the vibrational properties of this compound nih.govresearchgate.net.
Computational studies on benzonitrile and its derivatives have been performed, providing a basis for understanding the vibrational modes of the core structure sphinxsai.comnii.ac.jpresearchgate.net. A detailed computational analysis of this compound would involve geometry optimization followed by frequency calculations to yield theoretical IR and Raman spectra. These simulated spectra would be instrumental in assigning any future experimentally obtained data.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the conjugated systems and electronic structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzonitrile chromophore. Benzonitrile itself exhibits a primary absorption band around 224 nm and a weaker, secondary band around 271 nm researchgate.net. These are attributed to π → π* transitions within the benzene ring, which are influenced by the nitrile substituent.
The introduction of the iodomethyl group at the meta position is expected to cause a slight bathochromic (red) shift in these absorption maxima due to its electronic effects on the aromatic system. The extent of conjugation in the molecule is a key factor determining the wavelength of maximum absorption (λmax) researchgate.net.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra, including the λmax values, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO) nih.govsonar.chnih.gov. Such calculations for benzonitrile have shown good correlation with experimental data sphinxsai.com. A similar computational approach for this compound would provide valuable insights into its electronic absorption properties.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) |
|---|---|
| Primary π → π* | > 224 |
Fluorescence and Luminescence Studies
While specific fluorescence or luminescence data for this compound are not documented, the photophysical properties of related benzonitrile derivatives have been studied. Many aromatic nitriles exhibit fluorescence, and the emission properties are sensitive to substituents and the solvent environment.
For instance, some substituted benzonitriles are known to exhibit dual fluorescence, which is often attributed to the formation of an intramolecular charge transfer (ICT) state in the excited state sonar.chnist.gov. The presence of the iodomethyl group could potentially influence the formation and stability of such charge transfer states, thereby affecting the fluorescence spectrum and quantum yield.
Further research involving experimental fluorescence spectroscopy and computational studies would be necessary to fully characterize the emissive properties of this compound and to determine if it exhibits interesting photophysical phenomena such as dual fluorescence or phosphorescence.
Photoabsorption Spectra using Synchrotron Radiation
Synchrotron radiation is a powerful source of electromagnetic radiation, generated by accelerating charged particles, typically electrons, to nearly the speed of light and then forcing them to change direction using magnetic fields. wikipedia.orgdesy.de This process produces an extremely bright and highly collimated beam of light that is continuous across a broad range of the electromagnetic spectrum, from infrared to hard X-rays. desy.decern.ch The tunability and high intensity of synchrotron radiation make it an exceptional tool for photoabsorption spectroscopy, providing detailed insights into the electronic structure of molecules. youtube.com
The application of synchrotron radiation to a compound like this compound would involve exposing a sample to a monochromatic beam of this high-intensity light and measuring the absorption as a function of photon energy. This technique is particularly effective for core-level spectroscopy. By tuning the synchrotron light to the absorption edges of specific elements within the molecule (such as Carbon K-edge, Nitrogen K-edge, or Iodine L-edges), it is possible to excite core electrons into unoccupied molecular orbitals.
The resulting photoabsorption spectrum exhibits sharp peaks (resonances) below the ionization threshold and broader features in the continuum above it. The positions and intensities of these features provide a sensitive probe of the local chemical environment and bonding of the absorbing atom. For this compound, this analysis could reveal:
Elemental Composition and Chemical State: The distinct binding energies of core electrons allow for unambiguous elemental identification and provide information about oxidation states. youtube.com
Unoccupied Molecular Orbitals: The pre-edge features in a spectrum correspond to transitions from core levels to unoccupied valence orbitals (e.g., π* orbitals of the nitrile group and the benzene ring), mapping the landscape of the molecule's frontier orbitals.
Molecular Orientation: For samples aligned on a surface, the polarization of synchrotron radiation can be used to determine the orientation of molecular orbitals with respect to that surface. worldscientific.com
While specific experimental photoabsorption spectra for this compound are not widely published, the technique remains a potent method for detailed electronic structure analysis of this and other complex organic molecules. worldscientific.com
X-ray Diffraction Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgazolifesciences.com The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern of spots. fiveable.mebu.edu By measuring the angles and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
The process for determining the solid-state structure of this compound would involve several key steps:
Crystallization: A high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, must be grown. wikipedia.org
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a detector records the diffraction pattern from numerous different orientations. wikipedia.org
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem" is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, highly accurate molecular structure. nih.gov
Although the specific crystal structure of this compound has not been detailed in publicly available literature, analysis of similar compounds provides insight into the expected structural parameters. For example, studies on methoxy-substituted benzyl bromides reveal how substitutions on the benzene ring influence crystal packing. cambridge.org A crystallographic analysis of this compound would precisely define the geometry of the benzonitrile ring, the conformation of the iodomethyl group, and the nature of intermolecular interactions (such as halogen bonding or π-stacking) that govern the crystal packing.
To illustrate the type of data obtained from such an experiment, the following table presents hypothetical crystallographic data based on common parameters for similar small organic molecules.
Interactive Data Table: Illustrative Crystallographic Parameters for a Small Organic Molecule
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |
| Space Group | P2₁/c | A common space group for organic molecules indicating specific symmetry elements. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 5.4 | Unit cell dimension along the b-axis. |
| c (Å) | 25.3 | Unit cell dimension along the c-axis. |
| β (°) | 94.0 | The angle between the a and c axes. |
| V (ų) | 1150 | The volume of the unit cell. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Gas-Phase Spectroscopic Techniques (e.g., Microwave Spectroscopy)
Gas-phase spectroscopic techniques, particularly microwave spectroscopy, are powerful tools for determining the precise geometric structure of molecules free from the influence of intermolecular interactions present in the solid or liquid states. nih.gov This method measures the absorption of microwave radiation by a molecule, which induces transitions between its quantized rotational energy levels. azregents.edu For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. Given its structure, this compound is expected to have a permanent dipole moment and therefore a measurable rotational spectrum.
The analysis of a rotational spectrum yields highly accurate rotational constants (A, B, and C), which are inversely related to the molecule's moments of inertia about its three principal axes. mit.edu These constants are a unique fingerprint of the molecule's mass distribution and, therefore, its structure. nih.gov
By measuring the rotational spectra of different isotopic variants (isotopologues) of the molecule (e.g., substituting ¹²C with ¹³C or ¹⁴N with ¹⁵N), the positions of individual atoms can be determined with very high precision using Kraitchman's equations. nih.gov This allows for the accurate determination of bond lengths and angles in the gas phase. azregents.edu
For this compound, a microwave spectroscopy study could provide:
Precise Molecular Structure: Unambiguous determination of bond lengths and angles, such as the C-I bond length, the C-C≡N bond linearity, and the geometry of the benzene ring.
Conformational Analysis: If different conformers (rotamers) exist due to rotation around the C-C bond connecting the iodomethyl group to the ring, each would have a distinct rotational spectrum, allowing for their individual characterization.
Nuclear Quadrupole Coupling: The iodine (I) and nitrogen (¹⁴N) nuclei possess nuclear quadrupole moments, which interact with the local electric field gradient. This interaction causes a splitting of the rotational lines into a hyperfine structure, which can provide detailed information about the electronic environment around these specific nuclei. rsc.org
While a specific microwave spectrum for this compound is not available in the literature, studies on related molecules like benzonitrile and dicyanobenzenes have successfully determined their gas-phase structures and spectroscopic constants. researchgate.netaanda.org
Interactive Data Table: Representative Rotational Constants for Aromatic Nitriles
| Compound | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| ortho-Dicyanobenzene | 2315.7 | 1581.3 | 939.3 |
| meta-Dicyanobenzene | 3110.1 | 1184.2 | 857.2 |
Note: This table presents experimentally determined rotational constants for related compounds to illustrate the nature of the data obtained from microwave spectroscopy. researchgate.net These values are not for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Iodomethyl)benzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves halogenation of a methyl-substituted benzonitrile precursor. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile . Adapting this, iodination via halogen exchange (e.g., using NaI in acetone under reflux) could substitute bromine with iodine. Optimization includes monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of NaI). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR to confirm methyl iodide integration (δ ~4.3–4.7 ppm for CHI) and aromatic protons. C NMR for nitrile (δ ~110–120 ppm) and iodine-bound carbon (δ ~-10 to 0 ppm) .
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~500–600 cm (C-I stretch) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
- Waste Disposal : Halogenated waste must be segregated and treated via specialized chemical disposal services to prevent environmental contamination .
- Stability : Store in amber vials at 2–8°C to minimize light/thermal degradation. Monitor for iodine liberation via periodic TLC .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s high polarizability makes it susceptible to substitution in Suzuki-Miyaura couplings .
- NBO Analysis : Evaluate charge distribution to predict regioselectivity in reactions with palladium catalysts .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with aryl boronic acids) .
Q. What strategies enhance the utility of this compound in medicinal chemistry, particularly as a protein-protein interaction inhibitor?
- Methodological Answer :
- Derivatization : Replace iodine with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability. Synthesize analogs via nucleophilic substitution .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV Vif). Prioritize derivatives with low binding energy (ΔG ≤ -8 kcal/mol) .
- In Vitro Assays : Test IC values against viral proteases or cancer-related proteins (e.g., using fluorescence polarization assays) .
Q. How does the iodine substituent influence the compound’s photophysical properties in OLED applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance in acetonitrile (λ ~270–300 nm for benzonitrile derivatives). Heavy atom effect from iodine may enhance intersystem crossing for TADF (thermally activated delayed fluorescence) .
- Cyclic Voltammetry : Determine HOMO/LUMO levels to assess electron transport efficiency in OLED layers. Compare with non-iodinated analogs .
- Device Fabrication : Incorporate into emissive layers (e.g., 4,4′-bis(carbazol-9-yl)biphenyl host) and measure electroluminescence efficiency .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
